5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Description
Properties
IUPAC Name |
4-chloro-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-12-7-6-11(8-16(12)18)15-13(17)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSMKZTKATCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxy-1-pyridiniumolate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Preparation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.
Formation of the pyridiniumolate: This involves the reaction of 2-methoxypyridine with a suitable base, such as sodium hydride, to form the pyridiniumolate ion.
Coupling reaction: The 4-chlorobenzoyl chloride is then reacted with the pyridiniumolate ion to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate.
2-Methoxypyridine: Another precursor used in the synthesis.
Sodium 4-[(4-chlorobenzoyl)amino]benzoate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 252.67 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the methoxy group via methylation techniques.
- Acylation with 4-chlorobenzoic acid , which attaches the chlorobenzoyl moiety.
These steps often utilize various reagents and conditions to optimize yield and purity, such as using solvents like DMF or DMSO.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens, including:
- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.
- Fungi: Demonstrated antifungal properties against Candida species.
The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways in microbial cells.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced energy production in cancer cells.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in tumor cells.
- Disruption of Cellular Signaling: The compound interferes with signaling pathways that promote cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound on various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 12 µg/mL |
Study 2: Anticancer Activity
Another study focused on its anticancer potential, revealing that treatment with this compound led to a dose-dependent decrease in cell viability across several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HCT116 | 20 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of intermediate hydrazides using phosphorus oxychloride at elevated temperatures (~120°C) . To optimize yields, monitor reaction kinetics under inert atmospheres (e.g., N₂), and employ reflux conditions with stoichiometric control of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity. Yield discrepancies may arise from competing side reactions; use TLC or HPLC to track intermediates .
Q. How should spectroscopic techniques (IR, NMR) be applied to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for the 4-chlorobenzoyl group (C=O stretch ~1680 cm⁻¹) and pyridiniumolate C-N stretches (~1250 cm⁻¹). Compare with reference spectra of analogous pyridinium derivatives .
- ¹H NMR : Assign methoxy protons (δ ~3.9 ppm), aromatic protons (δ 7.2–8.1 ppm), and NH protons (δ ~10.5 ppm, broad). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
Q. What stability considerations are critical for storing this compound, and how can degradation products be identified?
- Methodological Answer : The compound is sensitive to light and moisture due to its pyridiniumolate moiety. Store under argon at –20°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Common degradation pathways include hydrolysis of the amide bond or oxidation of the methoxy group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of substituents on the compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electron density distributions, HOMO-LUMO gaps, and Fukui indices. Compare with experimental data (e.g., reaction rates with nucleophiles) to validate computational models. Focus on the electron-withdrawing 4-chlorobenzoyl group’s impact on the pyridiniumolate core’s electrophilicity .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyridiniumolate derivatives?
- Methodological Answer : Conduct meta-analyses of literature data to identify variables such as assay conditions (e.g., cell lines, incubation times) or impurity profiles. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC₅₀ values may stem from differences in compound solubility (use DMSO stocks with <0.1% water) .
Q. How can in silico docking studies predict the compound’s interaction with target enzymes (e.g., kinases)?
- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger Suite) to model interactions between the compound and enzyme active sites. Parameterize the pyridiniumolate moiety’s partial charges using RESP fitting. Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .
Q. What experimental approaches quantify the compound’s bioavailability in in vivo models?
- Methodological Answer : Administer the compound via intravenous and oral routes in rodent models. Collect plasma samples at timed intervals and quantify concentrations using LC-MS/MS. Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) and compare with in vitro permeability assays (Caco-2 monolayers) to assess correlation .
Methodological Notes
- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to align with sustainability goals .
- Data Reproducibility : Document batch-to-batch variability in purity (≥95% by HPLC) and share raw spectral data in supplementary materials .
- Interdisciplinary Collaboration : Partner with computational chemists for DFT validation and pharmacologists for biological assay design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
